Cas no 90850-99-0 ((2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone)
(2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone is a flavanone derivative characterized by its distinct polyphenolic structure, featuring hydroxyl and methoxy functional groups at specific positions. This compound exhibits notable potential in pharmacological research due to its antioxidant and anti-inflammatory properties, attributed to its ability to scavenge free radicals and modulate cellular signaling pathways. Its stereospecific (2S) configuration enhances bioactivity and selectivity in interactions with biological targets. The methoxy substitutions at positions 4', 6, and 7 contribute to improved metabolic stability and membrane permeability. This flavanone is of interest in the study of neurodegenerative and cardiovascular diseases, as well as in the development of natural-derived therapeutic agents.

90850-99-0 structure
Product name:(2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone
(2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone Chemical and Physical Properties
Names and Identifiers
-
- (2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone
- (2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2,3-dihydrochromen-4-one
- (2S)-2,3-Dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one (ACI)
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-, (S)- (ZCI)
- 3′,5-Dihydroxy-4′,6,7-trimethoxyflavanone
- CHEMBL513290
- 90850-99-0
- CS-0637231
- 3 inverted exclamation marka,5-Dihydroxy-4 inverted exclamation marka,6,7-trimethoxyflavanone
- AKOS040734108
- HY-N10853
- SCHEMBL382207
- FS-8399
- 3',5-dihydroxy-4',6,7-trimethoxyflavanone
- PSQNZFFDWLQECV-UHFFFAOYSA-N
- CHEBI:196386
- LMPK12140626
- 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2,3-dihydrochromen-4-one
- 5,3'-dihydroxy-6,7,4'-trimethoxyflavanone
-
- Inchi: 1S/C18H18O7/c1-22-12-5-4-9(6-10(12)19)13-7-11(20)16-14(25-13)8-15(23-2)18(24-3)17(16)21/h4-6,8,13,19,21H,7H2,1-3H3/t13-/m0/s1
- InChI Key: PSQNZFFDWLQECV-ZDUSSCGKSA-N
- SMILES: OC1C(OC)=C(OC)C=C2O[C@H](C3C=CC(OC)=C(O)C=3)CC(C=12)=O
Computed Properties
- Exact Mass: 346.10525291g/mol
- Monoisotopic Mass: 346.10525291g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 470
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 94.4
(2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95316-5mg |
3',5-Dihydroxy-4',6,7-trimethoxyflavanone |
90850-99-0 | >=98% | 5mg |
$318 | 2021-07-22 | |
ChemFaces | CFN95316-5mg |
3',5-Dihydroxy-4',6,7-trimethoxyflavanone |
90850-99-0 | >=98% | 5mg |
$318 | 2023-09-19 |
(2S)-3',5-Dihydroxy-4',6,7-trimethoxyflavanone Related Literature
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
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Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
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